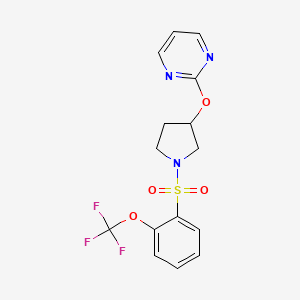

2-((1-((2-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Description

2-((1-((2-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a heterocyclic compound featuring a pyrimidine core linked via an ether bond to a pyrrolidine ring. The pyrrolidine moiety is further substituted with a sulfonyl group attached to a 2-(trifluoromethoxy)phenyl group.

Propriétés

IUPAC Name |

2-[1-[2-(trifluoromethoxy)phenyl]sulfonylpyrrolidin-3-yl]oxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3N3O4S/c16-15(17,18)25-12-4-1-2-5-13(12)26(22,23)21-9-6-11(10-21)24-14-19-7-3-8-20-14/h1-5,7-8,11H,6,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQLGTUKMUKEAJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CC=N2)S(=O)(=O)C3=CC=CC=C3OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((2-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the pyrrolidine intermediate, which is then functionalized with the trifluoromethoxyphenylsulfonyl group. The final step involves the coupling of this intermediate with a pyrimidine derivative under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles could be employed to make the process more sustainable.

Analyse Des Réactions Chimiques

Types of Reactions

2-((1-((2-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The trifluoromethoxyphenylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The choice of solvent and temperature can significantly affect the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while substitution could introduce a new functional group in place of the trifluoromethoxyphenylsulfonyl group.

Applications De Recherche Scientifique

2-((1-((2-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: The compound could be used in the development of new materials with specific properties, such as improved thermal stability or chemical resistance.

Mécanisme D'action

The mechanism of action of 2-((1-((2-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxyphenylsulfonyl group can enhance the compound’s binding affinity and specificity, while the pyrimidine and pyrrolidine moieties can modulate its overall activity. The exact pathways involved would depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound shares structural similarities with other pyrrolidine-sulfonyl and pyrimidine derivatives. Below is a comparative analysis with two closely related analogs from the provided evidence (BI81524 and BI81526):

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Core Heterocycle: The target compound and BI81524 share a pyrimidine core, whereas BI81526 utilizes a tetrazole ring. Pyrimidines are often associated with nucleic acid mimicry and kinase inhibition, while tetrazoles are known for metabolic stability and bioisosteric replacement of carboxylic acids .

In contrast, BI81524’s tetrahydronaphthalene-sulfonyl group introduces bulkier aromaticity, which may influence steric interactions in protein binding pockets .

Linkage Variations :

- The target compound’s ether linkage between pyrrolidine and pyrimidine offers conformational flexibility. BI81526’s amide-ester bridge could confer susceptibility to esterase-mediated hydrolysis, impacting pharmacokinetics .

Molecular Weight :

- BI81524 (387.5 g/mol) and the target compound (estimated >400 g/mol based on structure) exceed BI81526’s lower molecular weight (359.3 g/mol), suggesting differences in bioavailability and compliance with Lipinski’s rule of five .

Research Findings and Trends

- BI81526 : The trifluoromethoxy-tetrazole motif aligns with COX-2 inhibitors (e.g., Celecoxib derivatives), suggesting anti-inflammatory prospects .

Activité Biologique

The compound 2-((1-((2-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a complex organic molecule with potential therapeutic applications due to its unique structural features. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 376.36 g/mol. The structure includes a pyrimidine ring linked to a pyrrolidine moiety, which is further substituted with a trifluoromethoxyphenylsulfonyl group. This configuration is significant for its biological activity, as the trifluoromethoxy group can enhance lipophilicity and bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅F₃N₄O₃S |

| Molecular Weight | 376.36 g/mol |

| CAS Number | 2097930-98-6 |

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethoxyphenylsulfonyl group enhances the compound's binding affinity, while the pyrimidine and pyrrolidine moieties modulate its overall activity. Preliminary studies suggest that the compound may act as an inhibitor of certain protein targets, potentially influencing pathways associated with cell proliferation and apoptosis.

Antiproliferative Activity

Research has demonstrated that compounds similar to this compound exhibit significant antiproliferative effects in various cancer cell lines. For instance, a related compound containing a triazole moiety showed an IC50 value of against human microvascular endothelial cells (HMEC-1), indicating a strong potential for inhibiting cancer cell growth .

Case Studies

- In Vitro Studies : A study evaluated the antiproliferative activity of several derivatives in cancer cell lines, revealing that modifications in structure could lead to enhanced potency. Compounds with similar scaffolds displayed IC50 values ranging from to against various tumor types .

- Mechanistic Insights : Another investigation focused on the mechanism of action, demonstrating that certain derivatives could significantly inhibit the expression of Skp2, a protein associated with tumor progression. This inhibition led to increased levels of p21 and p27, which are critical regulators of the cell cycle .

Research Applications

The unique structure and biological activity of this compound position it as a promising candidate for drug development in several areas:

- Cancer Therapy : Due to its antiproliferative properties, it could serve as a lead compound in developing new anticancer agents.

- Inflammation Modulation : The compound's interaction with inflammatory pathways suggests potential applications in treating inflammatory diseases.

Q & A

Q. What synthetic methodologies are optimized for the preparation of 2-((1-((2-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine, and how can reaction conditions be controlled to minimize side products?

The synthesis of this compound involves sulfonylation of pyrrolidine intermediates followed by nucleophilic substitution with pyrimidine derivatives. Key steps include:

- Temperature control : Maintain reaction temperatures between 0–5°C during sulfonylation to prevent over-oxidation or decomposition of the trifluoromethoxy group .

- Catalyst selection : Use anhydrous conditions with catalysts like DMAP (4-dimethylaminopyridine) to enhance coupling efficiency between the pyrrolidine and pyrimidine moieties .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (20–50%) ensures separation of unreacted sulfonyl chloride intermediates .

Q. How can Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) be employed to confirm the structural integrity and purity of this compound?

- 1H/13C NMR : Assign peaks for the pyrrolidine ring (δ 2.5–3.5 ppm for CH2 groups), pyrimidine protons (δ 8.0–8.5 ppm), and trifluoromethoxy group (19F NMR: δ -55 to -60 ppm) .

- High-Resolution MS (HRMS) : Validate molecular ion peaks (e.g., [M+H]+) with a mass error <2 ppm. For example, the molecular formula C15H14F3N3O4S should yield a molecular weight of 405.33 g/mol .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity, and how should replicates be structured?

- Cell-based assays : Use cancer cell lines (e.g., HeLa, MCF-7) with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assays. Include four biological replicates per concentration to account for inter-well variability .

- Enzyme inhibition studies : Screen against kinases (e.g., EGFR, VEGFR2) using fluorescence polarization assays with positive controls (e.g., gefitinib for EGFR) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups for target binding?

- Analog synthesis : Modify the trifluoromethoxy group (e.g., replace with methoxy or nitro substituents) and compare IC50 values in kinase assays .

- Computational docking : Use Schrödinger Suite or AutoDock Vina to model interactions between the sulfonyl-pyrrolidine moiety and ATP-binding pockets of kinases .

Q. What experimental strategies resolve contradictions in reported biological activity data across different studies?

- Cross-validation : Compare results using orthogonal assays (e.g., SPR for binding affinity vs. cellular proliferation assays) to rule out assay-specific artifacts .

- Batch analysis : Test compound purity across laboratories via HPLC-UV (≥95% purity threshold) to exclude batch-dependent variability .

Q. How should stability studies be structured to assess degradation pathways under physiological conditions?

- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 37°C for 24 hours. Monitor degradation via LC-MS to identify hydrolyzed or oxidized byproducts .

- Photostability : Use ICH Q1B guidelines with UV light (320–400 nm) to evaluate photodegradation .

Q. What methodologies evaluate the environmental fate and ecotoxicological impact of this compound?

- Partitioning studies : Measure logP (octanol-water) and soil adsorption coefficients (Kd) to model bioaccumulation potential .

- Microcosm assays : Expose Daphnia magna or zebrafish embryos to sublethal concentrations (0.1–10 µM) and assess mortality, teratogenicity, and oxidative stress biomarkers .

Methodological Tables

Q. Table 1. Key NMR Assignments for Structural Confirmation

| Proton/Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrimidine C-H | 8.1–8.3 | Singlet |

| Pyrrolidine CH2 | 2.6–3.1 | Multiplet |

| Trifluoromethoxy (19F) | -58.2 | Singlet |

Q. Table 2. Recommended Assay Parameters for Biological Screening

| Assay Type | Cell Line/Enzyme | Replicates | Positive Control |

|---|---|---|---|

| MTT (Cytotoxicity) | HeLa | n=4 | Doxorubicin (1 µM) |

| Kinase Inhibition | EGFR | n=3 | Gefitinib (10 nM) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.